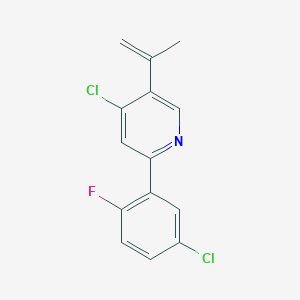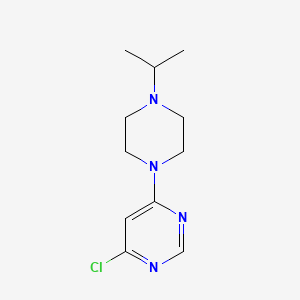
4-氯-6-(4-异丙基哌嗪-1-基)嘧啶
描述
Synthesis Analysis
While specific synthesis methods for 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine were not found, similar compounds have been synthesized through various methods . For instance, a series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .科学研究应用
合成和生物学评估
4-氯-6-(4-异丙基哌嗪-1-基)嘧啶作为一种前体或中间化合物,可用于合成多种生物活性分子。研究表明,它在合成具有治疗疾病潜力的化合物和生物测定剂方面很有用:
抗病毒和抗肿瘤活性: 已对新型吡唑并嘧啶衍生物(包括与 4-氯-6-(4-异丙基哌嗪-1-基)嘧啶相关的衍生物)的抗癌和抗 5-脂氧合酶活性进行了评估,表明它们在药物应用中的潜力 (Rahmouni 等人,2016 年).
合成途径: 对多取代嘧啶衍生物合成的研究突出了嘧啶化合物在合成具有显着生物活性的新型杂环化合物方面的多功能性,强调了 4-氯-6-(4-异丙基哌嗪-1-基)嘧啶作为起始原料的重要性 (Wei 等人,2011 年).
结构和机理见解
专注于源自 4-氯-6-(4-异丙基哌嗪-1-基)嘧啶的化合物的结构和机理方面的研究提供了对其在分子水平上的潜在作用机制和相互作用的见解:
分子识别: 对嘧啶衍生物中的阳离子互变异构和无序的研究揭示了分子结构的细微变化如何影响这些化合物的药理特性,这对于设计具有靶向作用的药物非常重要 (Rajam 等人,2017 年).
非共价相互作用: 对某些嘧啶衍生物中的非共价相互作用的研究强调了这些相互作用在确定药物化合物的稳定性和生物活性中的重要性,突出了药物设计的复杂性 (Zhang 等人,2018 年).
作用机制
Target of Action
Pyrimidine derivatives are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Mode of Action
It is known that pyrimidine derivatives can inhibit the expression and activities of certain vital inflammatory mediators . This suggests that 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine may interact with its targets to modulate their function, leading to changes in cellular activities.
Biochemical Pathways
Pyrimidine derivatives are known to affect various biochemical pathways related to inflammation .
Result of Action
Given the anti-inflammatory activities of pyrimidine derivatives , it can be inferred that the compound may lead to a reduction in inflammation at the molecular and cellular levels.
生化分析
Biochemical Properties
4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which are crucial for cell cycle regulation and signal transduction . The nature of these interactions often involves binding to the active sites of these enzymes, thereby modulating their activity. This compound’s ability to inhibit or activate these enzymes can lead to significant changes in cellular processes.
Cellular Effects
The effects of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the PI3K/AKT/mTOR signaling pathway, which is vital for cell growth and survival . Additionally, this compound can alter gene expression patterns, leading to changes in cellular behavior and function. Its impact on cellular metabolism includes alterations in energy production and utilization, which can affect cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation . This binding can result in conformational changes in the target molecules, affecting their function. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of specific genes.
Temporal Effects in Laboratory Settings
The temporal effects of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. Over time, this compound may undergo degradation, leading to a decrease in its efficacy . Its stability can be enhanced through various formulation strategies. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell cycle progression and apoptosis.
Dosage Effects in Animal Models
The effects of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as inhibition of tumor growth or modulation of immune responses . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dose optimization in preclinical studies to ensure safety and efficacy.
Metabolic Pathways
4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . It is metabolized primarily in the liver, where it undergoes phase I and phase II metabolic reactions. These reactions include oxidation, reduction, and conjugation, leading to the formation of metabolites that are excreted from the body. The compound’s effects on metabolic flux and metabolite levels can influence overall metabolic homeostasis.
Transport and Distribution
The transport and distribution of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine its localization and accumulation in various cellular compartments. The compound’s ability to cross cellular membranes and reach its target sites is crucial for its biological activity. Additionally, its distribution within tissues can affect its therapeutic and toxicological profiles.
Subcellular Localization
The subcellular localization of 4-Chloro-6-(4-isopropylpiperazin-1-yl)pyrimidine plays a critical role in its activity and function . It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its localization to the nucleus can influence gene expression, while its presence in the cytoplasm can affect signaling pathways. Understanding its subcellular distribution is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
4-chloro-6-(4-propan-2-ylpiperazin-1-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN4/c1-9(2)15-3-5-16(6-4-15)11-7-10(12)13-8-14-11/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SABHIPPRKSXMHK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCN(CC1)C2=CC(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



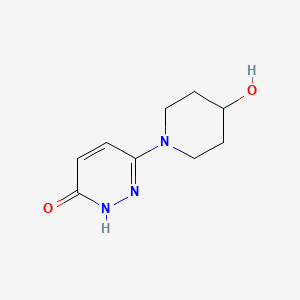
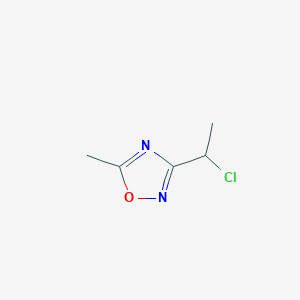
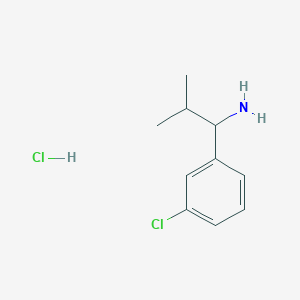
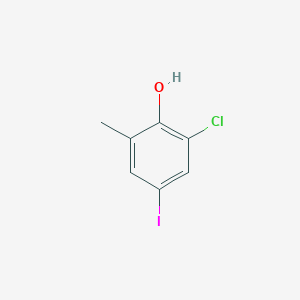
![1-chloro-8,9,10,11-tetrahydro-7H-cyclohepta[3,4]pyrazolo[1,5-a]pyrazine](/img/structure/B1489969.png)

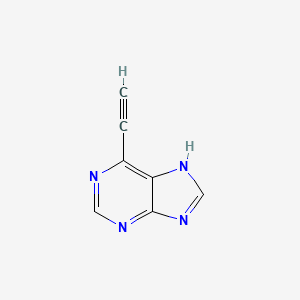

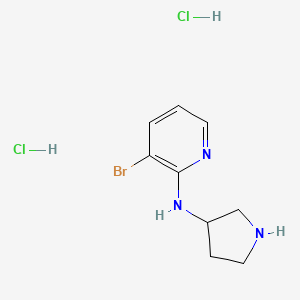
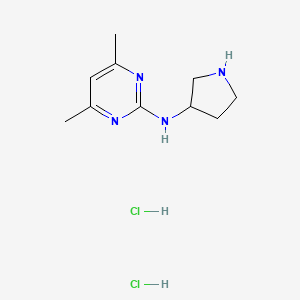
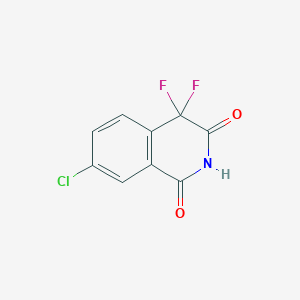
![4-((tetrahydrofuran-2-yl)methyl)-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1489983.png)

